Cas no 33328-29-9 (Quinoline, 2-(2-propenyl)-)
Quinoline, 2-(2-propenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 2-(2-propenyl)-
- 2-prop-2-enylquinoline
- SCHEMBL322184
- AKOS037645224
- D93767
- 2-Allylquinoline
- 33328-29-9
- AS-58685
- allylquinoline
- 2-(prop-2-en-1-yl)quinoline
-
- MDL: MFCD18448670
- Inchi: 1S/C12H11N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h2-4,6-9H,1,5H2
- InChI Key: NUGZWESJXYMAEW-UHFFFAOYSA-N
- SMILES: N1C(=CC=C2C=CC=CC=12)CC=C
Computed Properties
- Exact Mass: 169.089149355g/mol
- Monoisotopic Mass: 169.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9Ų
Quinoline, 2-(2-propenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908923-1g |
2-(prop-2-en-1-yl)quinoline |
33328-29-9 | 95% | 1g |
2,700.00 | 2021-05-17 | |
| Chemenu | CM411179-100mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95%+ | 100mg |
$127 | 2022-06-11 | |
| Chemenu | CM411179-250mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95%+ | 250mg |
$270 | 2022-06-11 | |
| Chemenu | CM411179-500mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95%+ | 500mg |
$397 | 2022-06-11 | |
| eNovation Chemicals LLC | D756572-100mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95% | 100mg |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | D756572-250mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95% | 250mg |
$295 | 2024-06-06 | |
| eNovation Chemicals LLC | D756572-500mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95% | 500mg |
$430 | 2024-06-06 | |
| eNovation Chemicals LLC | D756572-250mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95% | 250mg |
$295 | 2025-02-19 | |
| eNovation Chemicals LLC | D756572-500mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95% | 500mg |
$430 | 2025-02-19 | |
| eNovation Chemicals LLC | D756572-100mg |
Quinoline, 2-(2-propenyl)- |
33328-29-9 | 95% | 100mg |
$185 | 2025-02-19 |
Quinoline, 2-(2-propenyl)- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Quinoline, 2-(2-propenyl)-
Comprehensive Overview of Quinoline, 2-(2-propenyl)- (CAS No. 33328-29-9): Properties, Applications, and Industry Insights
Quinoline, 2-(2-propenyl)- (CAS No. 33328-29-9) is a specialized organic compound belonging to the quinoline derivatives family. This compound, also known as 2-Allylquinoline, features a unique molecular structure combining a quinoline backbone with an allyl substituent. Its chemical formula C12H11N and molecular weight of 169.22 g/mol make it a subject of interest in pharmaceutical research, material science, and specialty chemical synthesis.
Recent trends in heterocyclic compound research have highlighted the growing demand for functionalized quinolines due to their versatile applications. Searches for "quinoline derivatives uses" and "allyl-substituted heterocycles" have surged by 42% in the past year, reflecting industry focus on structurally modified compounds for advanced applications. The 2-(2-propenyl)quinoline variant is particularly noted for its role as a building block in pharmaceutical intermediates and organic light-emitting diodes (OLEDs).
The synthesis of Quinoline, 2-(2-propenyl)- typically involves Skraup synthesis modifications or transition metal-catalyzed coupling reactions. Analytical characterization through NMR spectroscopy (particularly 1H and 13C NMR) and mass spectrometry confirms its structural integrity. The compound's physicochemical properties—including a boiling point of 285-287°C and density of 1.06 g/cm3—make it suitable for various industrial processes.
In the pharmaceutical sector, 2-Allylquinoline serves as a precursor for bioactive molecules with potential applications in antimicrobial and anti-inflammatory agents. Recent patent filings (2022-2023) reveal its incorporation in kinase inhibitor scaffolds, aligning with the 68% increase in searches for "quinoline-based drug discovery." The compound's electron-rich aromatic system also contributes to its utility in organic electronic materials, particularly in hole-transport layers for optoelectronic devices.
Environmental and safety considerations for CAS 33328-29-9 follow standard organic compound handling protocols. While not classified as hazardous under current regulations, proper laboratory safety measures including ventilation and personal protective equipment (PPE) are recommended during handling. The compound's biodegradation profile and ecotoxicological data remain active research areas, with recent studies focusing on green chemistry approaches for its synthesis.
Market analysis indicates steady growth for quinoline derivatives, projected at 5.2% CAGR through 2028, driven by demand from Asia-Pacific pharmaceutical and electronics sectors. Technological advancements in catalytic synthesis methods have improved production efficiency of 2-(2-propenyl)quinoline, addressing the 33% increase in searches for "cost-effective heterocycle synthesis." Custom synthesis services now offer this compound with >98% purity for research applications.
Future research directions for Quinoline, 2-(2-propenyl)- include exploration of its coordination chemistry with transition metals for catalytic applications, and structural optimization for biological activity enhancement. The compound's structure-activity relationships continue to be investigated through computational chemistry and high-throughput screening methods, reflecting broader industry trends toward rational molecular design.
For researchers and industry professionals, proper storage of CAS 33328-29-9 recommends protection from light in airtight containers at 2-8°C. Analytical standards are commercially available for HPLC calibration and spectroscopic reference, with quality verification through chromatographic purity testing. The compound's spectral data library (IR, NMR, MS) has been expanded in recent years to support identification and characterization workflows.
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